

Application Notes and Protocols for DASPEI Staining in Live-Cell Imaging

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Compound of Interest

Compound Name: DASPEI

Cat. No.: B1239752

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Introduction

DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cell-permeant, cationic fluorescent dye used for the real-time visualization of mitochondria in living cells.[1][2] As a potentiometric probe, its accumulation within mitochondria is dependent on the mitochondrial membrane potential ($\Delta\Psi_m$).[3][4] In healthy, energized cells with a high membrane potential, **DASPEI** is actively sequestered by the mitochondria, resulting in bright, localized fluorescence. Conversely, in apoptotic or metabolically compromised cells with a depolarized mitochondrial membrane, the dye remains dispersed in the cytoplasm, leading to a weaker, more diffuse signal.[3][5] This property makes **DASPEI** a valuable tool for assessing mitochondrial function, cell viability, and apoptosis.[1]

Mechanism of Action

The fluorescence intensity of **DASPEI** is a direct indicator of the mitochondrial energization state.[3] The dye's positively charged nature drives its accumulation into the negatively charged mitochondrial matrix, a process governed by the Nernst equation.[3] An increase in mitochondrial membrane potential leads to greater dye accumulation and, consequently, a more intense fluorescent signal.[3][6] This relationship allows for the quantitative and qualitative assessment of mitochondrial health in live cells.

Quantitative Data Summary

The following tables provide key quantitative parameters for the use of **DASPEI** in live-cell imaging applications.

Table 1: Physicochemical and Spectral Properties

Property	Value	Source(s)
Full Chemical Name	2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide	[1] [7]
Molecular Weight	~380 g/mol	[1]
Excitation Wavelength (in Methanol)	~461 nm	[1]
Emission Wavelength (in Methanol)	~589 nm	[1]
Cell Permeability	Yes (Membrane Permeant)	[1]
Primary Cellular Localization	Mitochondria	[1]

Note: The excitation and emission maxima of **DASPEI** can exhibit a red shift when the dye binds to intracellular components compared to its spectral properties in solution.[\[8\]](#)

Table 2: Recommended Staining Parameters

Parameter	Adherent Cells	Suspension Cells	Source(s)
Stock Solution Preparation	1-10 mM in DMSO	1-10 mM in DMSO	
Working Concentration	1 - 50 μ M	1 - 50 μ M	[9]
Incubation Time	15 - 60 minutes	15 - 60 minutes	[9]
Incubation Temperature	37°C or Room Temperature	37°C or Room Temperature	[9]
Wash Steps	Optional (Can be a no-wash assay)	Recommended	[1] [4]

Experimental Protocols

A. Reagent Preparation

- **DASPEI** Stock Solution (1-10 mM):
 - Prepare the stock solution by dissolving the **DASPEI** powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).
 - Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store at -20°C, protected from light.
- **DASPEI** Working Solution (1-50 μ M):
 - On the day of the experiment, thaw an aliquot of the **DASPEI** stock solution.
 - Dilute the stock solution to the desired final working concentration in a warm (37°C) buffer or serum-free culture medium (e.g., PBS, HBSS, or DMEM). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

B. Staining Protocol for Adherent Cells

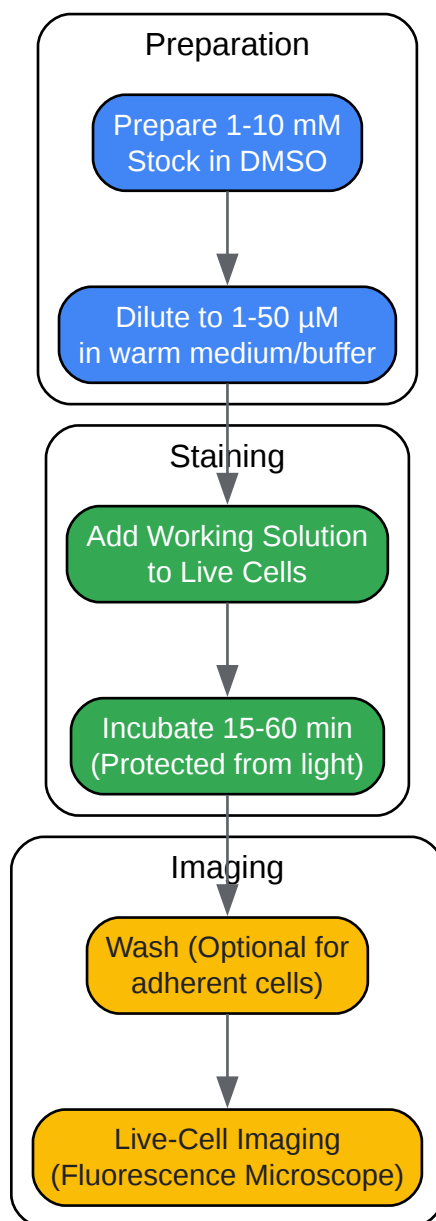
- Culture adherent cells on glass-bottom dishes, coverslips, or multi-well plates appropriate for microscopy.
- When cells reach the desired confluency, carefully aspirate the culture medium.
- Add the pre-warmed **DASPEI** working solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15-60 minutes at 37°C, protected from light.
- (Optional Wash Step): For assays sensitive to background fluorescence, gently aspirate the staining solution and wash the cells 1-2 times with pre-warmed buffer or culture medium.
- Add fresh, pre-warmed imaging medium to the cells.
- Proceed immediately to live-cell imaging using a fluorescence microscope equipped with appropriate filters.

C. Staining Protocol for Suspension Cells

- Harvest suspension cells by centrifugation (e.g., 300-400 x g for 3-5 minutes).
- Discard the supernatant and wash the cell pellet once with a pre-warmed buffer (e.g., PBS).
- Resuspend the cell pellet in the pre-warmed **DASPEI** working solution at a concentration of approximately 1×10^6 cells/mL.
- Incubate the cells for 15-60 minutes at 37°C, protected from light, with occasional gentle mixing.
- Centrifuge the stained cells to pellet them.
- Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed imaging medium or buffer.

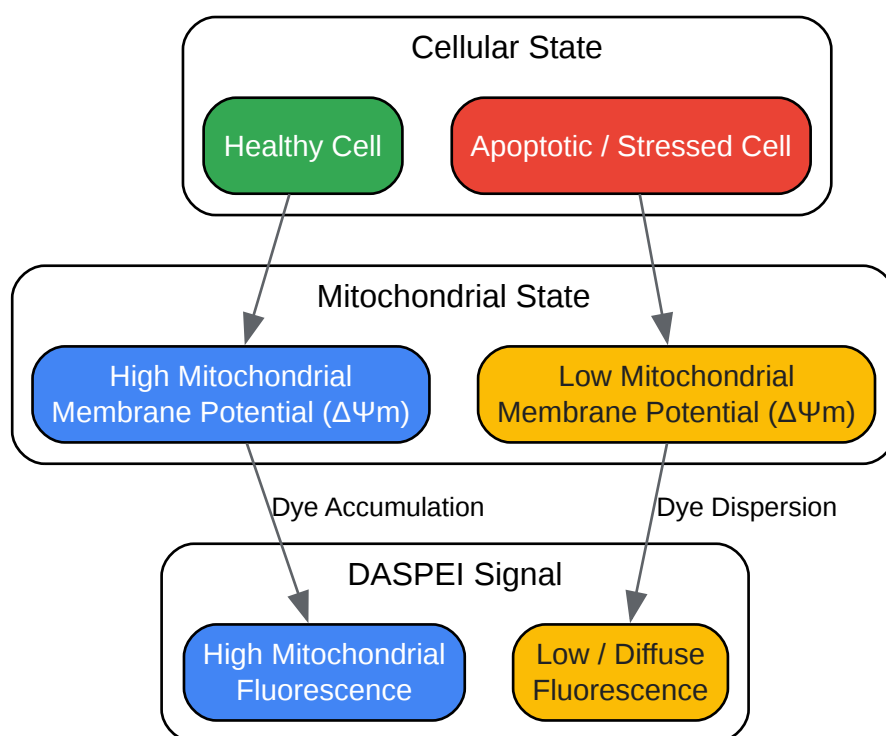
- Transfer the cells to a suitable imaging chamber (e.g., a glass-bottom dish) and allow them to settle briefly before imaging.
- Proceed immediately to live-cell imaging.

Visualizations: Workflows and Pathways



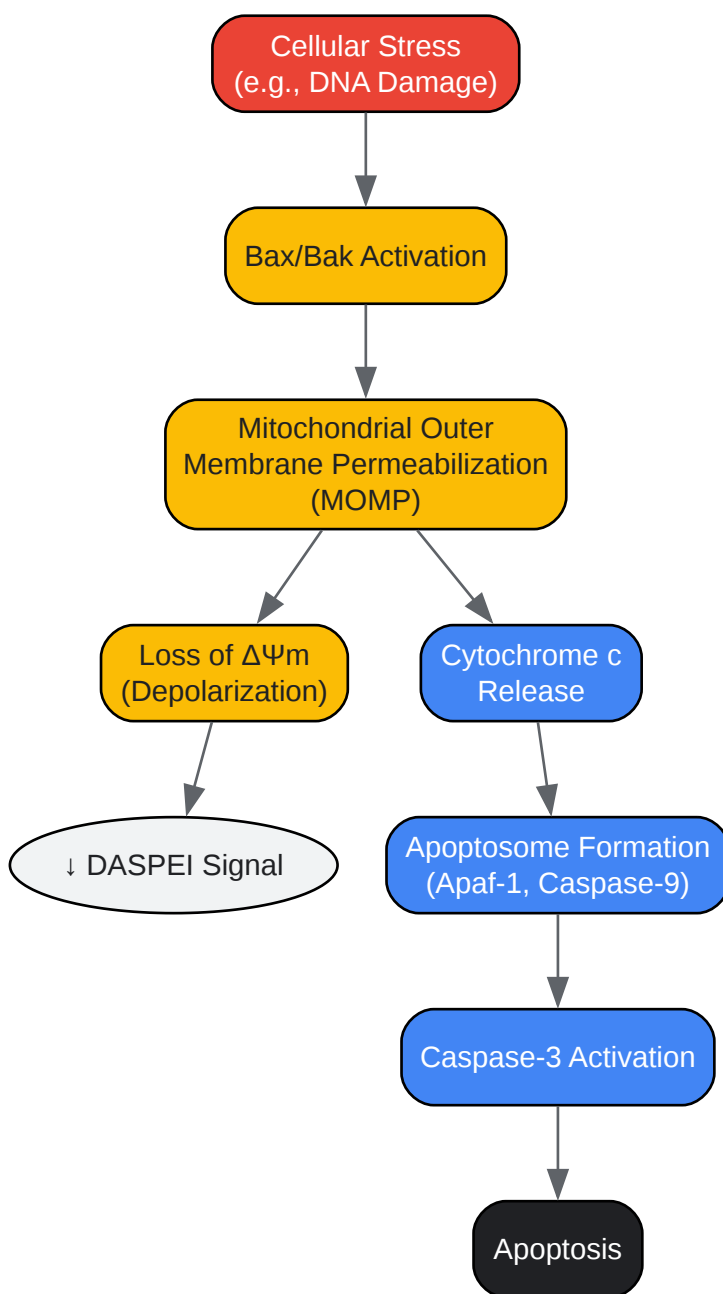
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Caption: General experimental workflow for **DASPEI** staining.



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Caption: Logic of **DASPEI** fluorescence as an indicator of cell health.



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Caption: Role of mitochondria in the intrinsic apoptosis pathway.

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